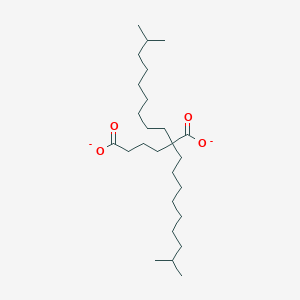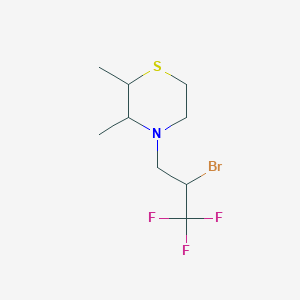
2-Bromo-3-fluorophenylacetylene, TMS protected
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-fluorophenylacetylene, TMS protected, is a chemical compound with the molecular formula C11H10BrFSi It is a derivative of phenylacetylene, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 3 positions, respectively, and the acetylene group is protected by a trimethylsilyl (TMS) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluorophenylacetylene, TMS protected, typically involves the following steps:
Bromination and Fluorination: The starting material, phenylacetylene, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions on the phenyl ring. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor.
TMS Protection: The acetylene group is then protected by reacting with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N). This step ensures the stability of the acetylene group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-fluorophenylacetylene, TMS protected, undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira cross-coupling reactions, forming new carbon-carbon bonds with aryl or alkyl halides.
Deprotection: The TMS group can be removed under acidic or basic conditions to yield the free acetylene compound.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, THF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, Cs2CO3), solvents (e.g., toluene, DMF).
Deprotection: Acids (e.g., HCl, TFA), bases (e.g., NaOH), solvents (e.g., methanol, ethanol).
Major Products Formed
Substitution Reactions: Substituted phenylacetylenes with various functional groups.
Cross-Coupling Reactions: Biaryl or alkyl-aryl compounds.
Deprotection: 2-Bromo-3-fluorophenylacetylene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-fluorophenylacetylene, TMS protected, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-fluorophenylacetylene, TMS protected, depends on the specific reaction it undergoes. In cross-coupling reactions, the compound typically undergoes oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium complexes. The TMS group provides stability to the acetylene moiety, allowing for selective reactions at the bromine and fluorine positions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-chlorophenylacetylene, TMS protected: Similar structure but with a chlorine substituent instead of fluorine.
2-Bromo-3-iodophenylacetylene, TMS protected: Similar structure but with an iodine substituent instead of fluorine.
2-Bromo-3-methylphenylacetylene, TMS protected: Similar structure but with a methyl substituent instead of fluorine.
Uniqueness
2-Bromo-3-fluorophenylacetylene, TMS protected, is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other halogenated derivatives. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C11H12BrFSi |
|---|---|
Molekulargewicht |
271.20 g/mol |
IUPAC-Name |
2-(2-bromo-3-fluorophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12BrFSi/c1-14(2,3)8-7-9-5-4-6-10(13)11(9)12/h4-6H,1-3H3 |
InChI-Schlüssel |
JLOOQTMERRKNJV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=C(C(=CC=C1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


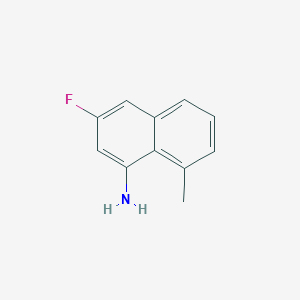
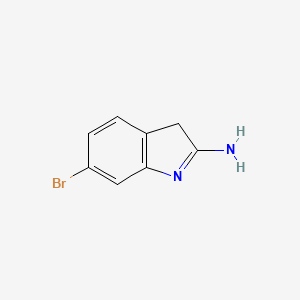
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
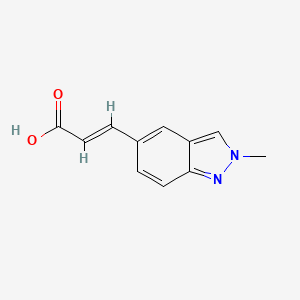
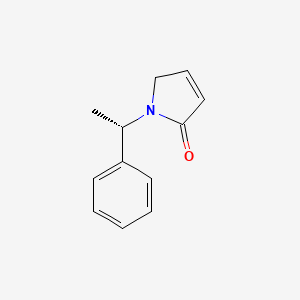
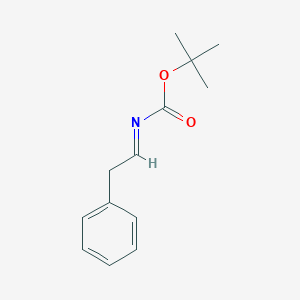
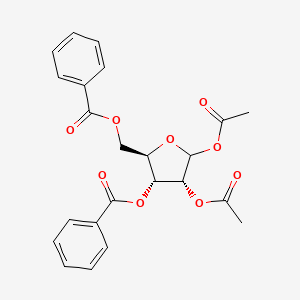
![N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide](/img/structure/B12851599.png)
![N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)
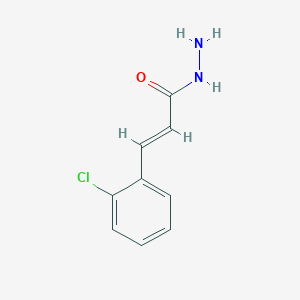
![2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
